2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzo[d]oxazole ring and a boronic ester group, making it a versatile intermediate in organic synthesis and material science.
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic compounds in the presence of a palladium catalyst .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds are known to be involved in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon-carbon bond is formed from a carbon-halogen bond and a carbon-boron bond.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
Similar compounds are known to be used as reagents and catalysts in organic synthesis .
Action Environment
Similar compounds are known to be stable under inert conditions and should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as 5-lipoxygenase-activating protein (FLAP), which is widely distributed within the central nervous system . The interaction between this compound and FLAP regulates the activation of the 5-lipoxygenase enzyme, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of FLAP, thereby affecting the production of leukotrienes, which are involved in inflammatory responses . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FLAP involves binding to the active site of the enzyme, leading to inhibition of its activity . This inhibition results in decreased production of leukotrienes, thereby modulating inflammatory responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on inflammatory responses by inhibiting FLAP activity . At higher doses, toxic or adverse effects have been observed, including potential damage to cellular structures and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as FLAP, influencing the production of leukotrienes and other metabolites . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to target specific compartments within the cell, such as the nucleus, where it can interact with transcription factors and other regulatory proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . The precise localization of the compound within the cell is essential for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the benzo[d]oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, boronic acids, and alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a probe in biological assays and imaging studies due to its fluorescent properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Compared to similar compounds, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole stands out due to its unique combination of a boronic ester and a benzo[d]oxazole ring. This dual functionality enhances its versatility in various chemical transformations and applications .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEPPSMSKKCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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